2-(4-chloro-2-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide 2-(4-chloro-2-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0738263
InChI: InChI=1S/C20H22ClNO4/c1-14-10-15(21)7-8-19(14)26-13-20(23)22-16-4-2-5-17(11-16)25-12-18-6-3-9-24-18/h2,4-5,7-8,10-11,18H,3,6,9,12-13H2,1H3,(H,22,23)
SMILES: CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3
Molecular Formula: C20H22ClNO4
Molecular Weight: 375.8 g/mol

2-(4-chloro-2-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

CAS No.:

Cat. No.: VC0738263

Molecular Formula: C20H22ClNO4

Molecular Weight: 375.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chloro-2-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide -

Specification

Molecular Formula C20H22ClNO4
Molecular Weight 375.8 g/mol
IUPAC Name 2-(4-chloro-2-methylphenoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]acetamide
Standard InChI InChI=1S/C20H22ClNO4/c1-14-10-15(21)7-8-19(14)26-13-20(23)22-16-4-2-5-17(11-16)25-12-18-6-3-9-24-18/h2,4-5,7-8,10-11,18H,3,6,9,12-13H2,1H3,(H,22,23)
Standard InChI Key DJAWKJGZKMNDMC-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3
Canonical SMILES CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator